
S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate” is an organic compound that belongs to the class of carbonodithioates
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate” typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the cyano group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group is replaced by a cyano group.
Introduction of the methoxyphenyl group: This step might involve a Friedel-Crafts alkylation reaction to attach the methoxyphenyl group to the pentanone backbone.
Formation of the carbonodithioate group: This can be done by reacting the intermediate compound with carbon disulfide and an appropriate alkylating agent, such as ethyl iodide, under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
“S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The carbonodithioate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of alkylated or acylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of “S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate” would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
類似化合物との比較
Similar Compounds
- S-(1-cyano-5-phenyl-5-oxopentan-2-yl) O-ethyl carbonodithioate
- S-(1-cyano-5-(4-hydroxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate
- S-(1-cyano-5-(4-chlorophenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate
Uniqueness
“S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate” is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature might enhance its solubility, stability, or interaction with specific biological targets compared to similar compounds.
特性
分子式 |
C16H19NO3S2 |
|---|---|
分子量 |
337.5 g/mol |
IUPAC名 |
O-ethyl [1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl]sulfanylmethanethioate |
InChI |
InChI=1S/C16H19NO3S2/c1-3-20-16(21)22-14(10-11-17)8-9-15(18)12-4-6-13(19-2)7-5-12/h4-7,14H,3,8-10H2,1-2H3 |
InChIキー |
PJSAEBMARVETOI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=S)SC(CCC(=O)C1=CC=C(C=C1)OC)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


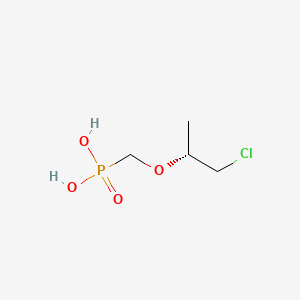
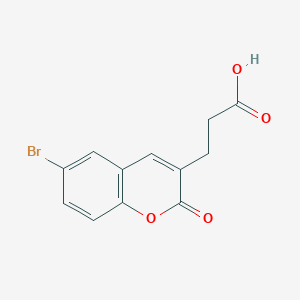

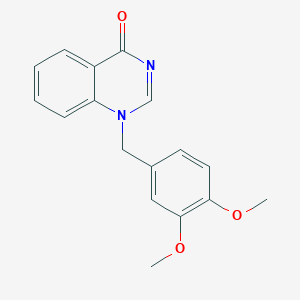
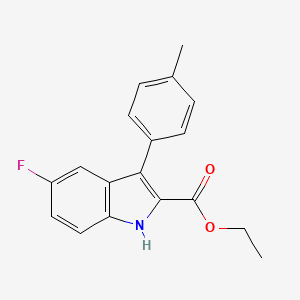


![3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11832907.png)

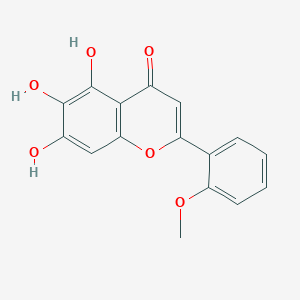
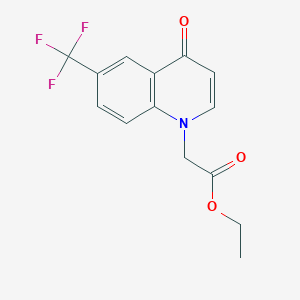
![8-Bromo-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B11832927.png)
![[2,3'-Biquinoline]-2'-carboxylic acid](/img/structure/B11832943.png)

